molecular formula C15H9ClINOS B5382194 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide

3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B5382194
M. Wt: 413.7 g/mol
InChI Key: LFTTUFGQRJQDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide (PubChem CID: 607118) is a chemical compound with the molecular formula C 15 H 9 ClINOS . This benzo[b]thiophene carboxamide derivative is offered for research purposes as part of investigations into novel heterocyclic compounds. Benzo[b]thiophene carboxamides represent a class of compounds with documented interest in medicinal chemistry research. Historical patent literature indicates that derivatives within this structural class have been studied for various biological activities, including effects on the central nervous system . Furthermore, the benzo[b]thiophene core is a privileged structure in drug discovery, exemplified by its presence in approved therapeutics such as the anticoagulant rivaroxaban, which shares a similar pharmacophore . The specific presence of chloro and iodo substituents on this molecule may be of particular value for structure-activity relationship (SAR) studies or as a synthetic intermediate for further functionalization. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClINOS/c16-13-9-5-1-4-8-12(9)20-14(13)15(19)18-11-7-3-2-6-10(11)17/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTTUFGQRJQDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide has been studied for its potential as a therapeutic agent. It shows promise in targeting various diseases, particularly cancer, due to its ability to interact with specific molecular targets:

  • Anticancer Activity : Research indicates that compounds in the benzo[b]thiophene class can inhibit cancer cell proliferation and induce apoptosis. This compound's structural features may enhance its efficacy against specific cancer types by modulating signaling pathways involved in tumor growth .

The compound is under investigation for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial effects, potentially useful in developing new antibiotics .
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Material Science

In addition to its biological applications, this compound is explored for its utility in material science:

  • Conductive Polymers : Its unique electronic properties make it suitable for applications in developing conductive materials, which are essential in electronics and sensor technology.

Case Study 1: Anticancer Research

A study published in Bioorganic & Medicinal Chemistry investigated the anticancer properties of various benzo[b]thiophene derivatives, including 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide. The results demonstrated significant inhibition of tumor cell lines, suggesting that the compound could serve as a lead structure for further drug development.

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited notable activity against resistant strains, highlighting its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name (Reference) Substituent Molecular Weight Biological Activity Key Findings
3-Chloro-N-(2-iodophenyl)-... 2-Iodophenyl ~439.7 (calc.) Assumed: Potential for imaging or oncology Iodine may enhance radioimaging utility or modulate target engagement .
3-Chloro-N-(5-nitrothiazol-2-yl)-... (85) 5-Nitrothiazol-2-yl 369.06 Antimicrobial Synthesized via Method A; 54% yield; active against microbial targets.
SAG (Smoothened Agonist) Trans-4-(methylamino)cyclohexyl + benzyl 490.06 (free base) Hedgehog pathway activation (Kd = 59 nM) Complex substituents enable potent SMO receptor agonism.
3-Chloro-N-(2,5-dioxopyrrolidin-3-yl)-... (7g) 2,5-Dioxopyrrolidin-3-yl Not reported Cereblon (CRBN) effector Designed for proteolysis-targeting chimera (PROTAC) applications.
Compound 48 (Antiviral) Carbamothioyl-piperazine-thiophene 541.0 (M+H) Antiviral (human norovirus) 58% yield; UPLC-MS and NMR confirmed structure.
Key Observations :
  • Antimicrobial Activity : Nitrothiazolyl derivatives (e.g., compound 85) exhibit antimicrobial properties, suggesting the carboxamide’s role in target binding .
  • Oncology Applications : SAG’s bulky substituents enable Hedgehog pathway activation, while iodine in the target compound may offer imaging advantages .
  • STING Agonism: Benzo[b]thiophene-2-carboxamides with hydrophilic groups (e.g., morpholinosulfonyl) show marginal STING activation, indicating substituent-dependent immune modulation .
Physicochemical Data :
  • Solubility : Hydrochloride salts (e.g., SAG dihydrochloride) enhance aqueous solubility for in vivo applications .

Pharmacological and Therapeutic Potential

  • Cognitive Disorders : (R)-7-chloro-N-(quinuclidin-3-yl)-... improves cognition at low doses, suggesting the core scaffold’s neuropharmacological utility .
  • Anticancer Agents : Derivatives like 3-chloro-N-(3-methoxyphenyl)-... (29) are explored as kinase inhibitors, highlighting substituent-driven selectivity .

Biological Activity

3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H10ClIN2O2SC_{15}H_{10}ClIN_2O_2S, with a molecular weight of approximately 406.89 g/mol. Its structure features a benzothiophene core, which is known for its bioactive properties.

1. Anticancer Activity

Research has demonstrated that derivatives of benzothiophene, including 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide, exhibit notable anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Case Study Findings:

  • In vitro studies have reported IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating substantial efficacy in inducing apoptosis and inhibiting tumor growth .
  • Structural modifications of similar compounds have led to enhanced anticancer activity, suggesting that the introduction of halogen substituents may improve potency .

2. Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. Studies indicate that it has effective inhibitory concentrations comparable to standard antibiotics.

Table: Antimicrobial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
K. pneumoniae40 µg/mL30
S. typhi50 µg/mL19

These results indicate that the compound could serve as a potential lead in the development of new antimicrobial agents .

3. Anti-inflammatory Activity

Benzothiophene derivatives have been linked to anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings:

  • In vitro assays revealed that certain derivatives significantly reduced the levels of TNF-alpha and IL-6 in treated cells, suggesting a mechanism for their anti-inflammatory action .

The biological activity of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide is believed to involve multiple mechanisms:

  • Targeting Specific Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways: It appears to affect various signaling pathways related to cell growth and apoptosis, particularly those associated with cancer progression .

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